(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. Its structure consists of a phenyl group attached to an octahydro-1H-isoindole core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound under high pressure and temperature in the presence of a chiral catalyst. Another approach is the cyclization of a suitable precursor using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The choice of catalyst and reaction conditions is crucial to achieve high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3 (2H)-dione: This compound has a similar bicyclic structure but with different functional groups.
(3aR,4S,7aS)-4-Hydroxy-3a,7a-dimethyloctahydro-1H-inden-1-one: Another structurally related compound with hydroxyl and methyl groups
Uniqueness
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(3aR,4S,7aS)-4-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C14H19N/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14+/m1/s1 |
InChI Key |
PHNASEKSSDMHRH-MCIONIFRSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2[C@H](C1)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CNCC2C(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.